3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of a pyrazole ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl-substituted pyrazole with a cyclopropylmethyl-substituted tetrahydropyran. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyrazole ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products may include hydroxylated or carboxylated derivatives.
Reduction Reactions: Products include reduced forms of the pyrazole ring or the cyclopropylmethyl group.
Scientific Research Applications
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[4,3-c]pyrazole: Known for its energetic properties and high nitrogen content.
Substituted Imidazoles: Key components in various functional molecules used in everyday applications.
4-Chloropyrazole: Used in the synthesis of energetic coordination compounds.
Uniqueness
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole stands out due to its fused ring structure, which imparts unique chemical and physical properties. This structural feature allows for diverse chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQJVMLWSZCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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